molecular formula C11H25N B8755956 N,N-Diethylheptylamine CAS No. 26981-81-7

N,N-Diethylheptylamine

Cat. No.: B8755956
CAS No.: 26981-81-7
M. Wt: 171.32 g/mol
InChI Key: YUCNJMBRLIZNMO-UHFFFAOYSA-N
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Description

Overview of Tertiary Amines in Organic and Industrial Chemistry

Tertiary amines are a class of organic compounds in which a nitrogen atom is covalently bonded to three carbon-containing groups, such as alkyl or aryl groups. nih.govchemsrc.comrsc.org Unlike primary and secondary amines, tertiary amines lack a hydrogen atom on the nitrogen, which significantly influences their chemical properties. cam.ac.uk They cannot act as hydrogen bond donors, leading to lower boiling points compared to primary and secondary amines of similar molecular weight, although they can accept hydrogen bonds from protic solvents like water. Current time information in Bangalore, IN.

The lone pair of electrons on the nitrogen atom makes tertiary amines basic and nucleophilic. nih.gov This reactivity is fundamental to their wide-ranging applications across chemistry. In industrial settings, tertiary amines are invaluable. They serve as:

Catalysts: Widely used in the production of polyurethane foams and coatings, as well as in the curing of epoxy resins. scispace.com

Chemical Intermediates: They are foundational materials for synthesizing a vast array of other chemicals, including surfactants, quaternary ammonium (B1175870) compounds (used as disinfectants and biocides), fungicides, and preservatives. britannica.comresearchgate.netwikipedia.org

Corrosion Inhibitors: Long-chain tertiary amines are effective in protecting metal surfaces from corrosion, particularly in the oil and gas, power generation, and water treatment industries. researchgate.net

Specialty Applications: Their derivatives are found in personal care products, pharmaceuticals, and agricultural chemicals. Current time information in Bangalore, IN.wikipedia.org

Research Trajectory and Significance of N,N-Diethylheptylamine

The research interest in this compound stems from its identity as a long-chain aliphatic tertiary amine, a class of molecules with established utility. Its specific structure, combining a seven-carbon chain with two smaller ethyl groups, provides a balance of lipophilicity and basicity that is relevant for several specialized applications.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. Its molecular formula is C₁₁H₂₅N, and it possesses a significant nonpolar character due to the heptyl group. nih.govchemsrc.com

PropertyValue
IUPAC Name N,N-diethylheptan-1-amine
CAS Number 26981-81-7
Molecular Formula C₁₁H₂₅N
Molecular Weight 171.32 g/mol
Boiling Point ~206 °C at 760 mmHg
Density ~0.788 g/cm³
Flash Point ~68.3 °C
Vapor Pressure 0.243 mmHg at 25°C

Data sourced from references nih.govchemsrc.com

Synthesis

The synthesis of this compound typically follows established methods for producing tertiary amines. A common laboratory and industrial route is the N-alkylation of a secondary amine. wikipedia.org In this case, diethylamine (B46881) can be reacted with a heptyl halide, such as 1-bromoheptane (B155011), to yield this compound. chemsrc.com This reaction, a variation of the Hofmann alkylation, is a cornerstone of amine synthesis. acs.org

Detailed Research Findings and Significance

While comprehensive studies focusing exclusively on this compound are specialized, its significance can be understood through its documented and potential roles in several research areas:

Catalysis: Tertiary amines are known catalysts for polymerization reactions. uc.edursc.orgsumitomo-chem.co.jp A patent has identified diethylheptylamine as a component in a catalyst system for producing rigid polyurethane foams, highlighting its potential utility in materials science. justia.com

Solvent Extraction: The structure of this compound, with its lipophilic heptyl chain and basic nitrogen center, makes it a candidate for use in liquid-liquid extraction processes. duliajancollegeonline.co.in It has been listed in studies screening solvents for post-combustion capture technologies, suggesting its relevance in developing systems for separating specific compounds from complex mixtures. sun.ac.za High-molecular-weight amines are frequently used as extractants for separating metal ions from aqueous solutions in hydrometallurgy. scispace.comduliajancollegeonline.co.in

Corrosion Inhibition: Long-chain aliphatic amines are well-documented as effective corrosion inhibitors. researchgate.netontosight.ai They function by adsorbing onto a metal surface, forming a protective, water-repellent film that prevents corrosive substances from reaching the metal. researchgate.netphyschemres.org The molecular structure of this compound is consistent with compounds used for this purpose, indicating its potential for application in this field.

Historical Perspectives on Aliphatic Tertiary Amine Chemistry

The history of aliphatic amines is intertwined with the development of organic chemistry itself. Initially, simple amines like methylamine (B109427) were isolated from natural sources, often as products of protein decomposition. britannica.com The classification of amines into primary, secondary, and tertiary structures was a critical step in understanding their chemistry, a system based on the number of organic substituents attached to the nitrogen atom. wikipedia.org

The synthetic era for amines began in the mid-19th century. In 1850, August Wilhelm von Hofmann developed a method for synthesizing amines by reacting alkyl halides with ammonia (B1221849), known as the Hofmann alkylation. acs.org This reaction, while groundbreaking, often produced mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium salts. britannica.com This lack of selectivity spurred the development of more controlled synthetic methods throughout the late 19th and 20th centuries. britannica.comacs.org

Industrially, a key development was the large-scale production of amines from the reaction of alcohols with ammonia at high temperatures over metal catalysts. britannica.com This remains a major industrial method for producing simple aliphatic amines. britannica.com Over time, a deeper understanding of the electronic and steric effects on the basicity and nucleophilicity of amines allowed for their more precise application in synthesis and industry, cementing their role as one of the most important functional groups in modern chemistry. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26981-81-7

Molecular Formula

C11H25N

Molecular Weight

171.32 g/mol

IUPAC Name

N,N-diethylheptan-1-amine

InChI

InChI=1S/C11H25N/c1-4-7-8-9-10-11-12(5-2)6-3/h4-11H2,1-3H3

InChI Key

YUCNJMBRLIZNMO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN(CC)CC

Origin of Product

United States

Synthetic Methodologies for N,n Diethylheptylamine

Direct Alkylation Strategies for Tertiary Amines

Direct alkylation methods are a primary approach for the synthesis of tertiary amines like N,N-Diethylheptylamine. These strategies involve the formation of new carbon-nitrogen bonds through the reaction of an amine with an alkylating agent.

Reductive Amination Approaches to this compound

Reductive amination, also known as reductive alkylation, is a highly effective method for preparing amines. wikipedia.org This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, this would typically involve the reaction of heptanal (B48729) with diethylamine (B46881).

The reaction proceeds in two main steps. First, the diethylamine acts as a nucleophile, attacking the carbonyl carbon of heptanal. This is followed by the elimination of a water molecule to form an iminium ion intermediate. In the second step, a reducing agent is used to reduce the iminium ion to the final tertiary amine product. youtube.com

A variety of reducing agents can be employed in reductive amination. Sodium cyanoborohydride (NaBH3CN) is a particularly useful reagent as it is selective for the reduction of the iminium ion over the starting aldehyde. masterorganicchemistry.comprepchem.com This allows for a "one-pot" reaction where the aldehyde, amine, and reducing agent can be combined together. wikipedia.orgyoutube.com Other reducing agents such as sodium borohydride (B1222165) (NaBH4) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) can also be utilized. masterorganicchemistry.comorganic-chemistry.org

The reaction is often carried out in a suitable solvent, such as methanol (B129727), and may require acidic conditions to facilitate imine formation. youtube.comprepchem.com The general reaction scheme is as follows:

Heptanal + Diethylamine → [Iminium Ion Intermediate] → this compound

A specific laboratory procedure involves dissolving diethylamine and heptaldehyde in methanol, followed by the slow addition of sodium cyanoborohydride. prepchem.com The pH is adjusted to 6 with glacial acetic acid, and the reaction is stirred overnight. prepchem.com After workup, which includes extraction and distillation, this compound can be obtained. prepchem.com

ReactantRole
HeptanalCarbonyl compound (source of the heptyl group)
DiethylamineSecondary amine (source of the diethylamino group)
Sodium CyanoborohydrideReducing agent
MethanolSolvent
Acetic AcidCatalyst (to facilitate imine formation)

Alkylation of Precursor Amines

Another direct alkylation strategy involves the reaction of a precursor amine with an alkyl halide. libretexts.org In the case of this compound, this would typically involve the reaction of diethylamine with a heptyl halide (e.g., 1-bromoheptane (B155011) or 1-chloroheptane).

This reaction is a nucleophilic substitution where the lone pair of electrons on the nitrogen atom of diethylamine attacks the electrophilic carbon of the heptyl halide, displacing the halide ion and forming a new carbon-nitrogen bond. libretexts.org

A significant challenge with this method is the potential for over-alkylation. masterorganicchemistry.com The product, this compound, is also a nucleophile and can react further with the heptyl halide to form a quaternary ammonium (B1175870) salt. libretexts.org To minimize this side reaction, an excess of the starting amine (diethylamine) is often used. libretexts.org

The reaction is typically carried out by heating the reactants, and the initial product is the salt of the tertiary amine (e.g., N,N-diethylheptylammonium bromide). libretexts.org A base is then required to deprotonate this salt and yield the free tertiary amine. libretexts.org The use of a non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine), can be effective in promoting the desired alkylation while minimizing side reactions. umich.edu

ReactantRole
DiethylaminePrecursor amine (nucleophile)
1-BromoheptaneAlkylating agent (electrophile)
Hünig's Base (optional)Non-nucleophilic base to neutralize the formed acid

Alternative Synthetic Routes to this compound

Beyond direct alkylation, other synthetic methodologies can be employed to produce this compound, with catalytic hydrogenation being a notable alternative.

Catalytic Hydrogenation Methods for Amine Formation

Catalytic hydrogenation offers a greener and more atom-economical approach to amine synthesis. This method can be applied in several ways to produce this compound. One approach is the reductive amination of heptanal with diethylamine, where molecular hydrogen (H2) is used as the reducing agent in the presence of a metal catalyst. rsc.orgd-nb.info

Commonly used catalysts for this type of reaction include platinum (Pt), palladium (Pd), and nickel (Ni). wikipedia.org For instance, platinum nanowires have been shown to be a highly efficient catalyst for the reductive alkylation of aldehydes with secondary amines under mild conditions. rsc.org Iron-based catalysts are also being explored as a more environmentally friendly alternative to precious metal catalysts like ruthenium. nih.gov

Another catalytic hydrogenation route involves the reaction of amines with carboxylic acids in the presence of hydrogen gas. csic.es In this case, this compound could potentially be synthesized from diethylamine and heptanoic acid using a suitable catalyst system, such as a ruthenium/triphos complex. csic.es

Catalytic hydrogenation can also be used in a multi-step synthesis. For example, a precursor containing a reducible functional group, such as a nitrile or a nitro group, can be hydrogenated to form the amine. researchgate.netchalmers.semdpi.com

Sustainable Synthesis Considerations for this compound Production

The principles of green chemistry are increasingly influencing the design of synthetic routes for chemicals like this compound. garph.co.uk Key considerations include the use of renewable feedstocks, atom economy, and the reduction of hazardous waste. researchgate.net

Implementation of Green Solvents in Synthetic Protocols

The choice of solvent is a critical aspect of sustainable synthesis, as solvents often constitute the largest volume of material in a chemical process and contribute significantly to waste and environmental impact. ewadirect.com Traditional volatile organic solvents (VOCs) like dichloromethane (B109758) and toluene (B28343) are being replaced by greener alternatives. ewadirect.com

Green solvents that could be considered for the synthesis of this compound include:

Water: While the reactants may have limited solubility, the use of co-solvents or surfactants can overcome this issue. garph.co.uk

Bio-based solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) which comes from corncobs and bagasse, offer a more sustainable option. sigmaaldrich.com

Supercritical fluids: Supercritical carbon dioxide (scCO2) is a non-toxic, non-flammable, and inexpensive solvent that can be used in various chemical reactions.

Ionic liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, making them less polluting than volatile organic compounds. acs.org

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable and have low toxicity. mdpi.com

The implementation of these green solvents can lead to safer, more environmentally friendly, and sometimes more efficient synthetic processes for this compound. researchgate.net

Atom Economy and Reaction Efficiency in this compound Synthesis

A common and direct pathway to this compound is the reductive amination of heptanal (heptaldehyde) with diethylamine. This reaction first involves the formation of an intermediate iminium ion, which is subsequently reduced to the target tertiary amine. The efficiency of this process is largely dependent on the choice of reducing agent and whether the reaction is performed stoichiometrically or catalytically.

A documented laboratory-scale synthesis of this compound utilizes sodium cyanoborohydride (NaBH₃CN) as the reducing agent. prepchem.com In this procedure, diethylamine and heptanal are reacted in methanol to form the enamine/iminium intermediate, which is then reduced in situ by NaBH₃CN under acidic conditions (pH 6). prepchem.commasterorganicchemistry.com While effective, this method employs a stoichiometric amount of the borohydride reagent, which has implications for the reaction's atom economy.

The concept of atom economy, introduced by Barry Trost, provides a framework for evaluating the efficiency of a chemical transformation. It is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the stoichiometric synthesis of this compound from heptanal, diethylamine, and sodium cyanoborohydride, the calculation reveals a significant portion of atomic mass is discarded as byproducts.

Table 1: Stoichiometric Reductive Amination of Heptanal

ReactantFormulaMolar Mass ( g/mol )ProductFormulaMolar Mass ( g/mol )
HeptanalC₇H₁₄O114.19This compoundC₁₁H₂₅N171.32
DiethylamineC₄H₁₁N73.14
Sodium CyanoborohydrideNaBH₃CN62.84
Total Reactant Mass 250.17 Total Product Mass 171.32
Atom Economy 68.48%

This table details the reactants for the stoichiometric synthesis of this compound and is used to calculate the atom economy. The reaction yields this compound with an atom economy of 68.48%, meaning over 31% of the reactant atoms end up as waste products.

The reported yield for this specific preparation is 53.7%. prepchem.com The reaction efficiency is therefore further reduced when considering the practical product output. The byproducts from this reaction include sodium salts and boron compounds, which contribute to the waste stream and are not incorporated into the final product.

To improve efficiency and align with green chemistry principles, catalytic reductive amination presents a superior alternative. d-nb.info These processes utilize a catalyst to facilitate the reduction step, often with molecular hydrogen (H₂) as the terminal reducing agent. The primary byproduct in such a case is water, leading to a much higher theoretical atom economy.

Table 2: Comparison of Reductive Amination Methods for Heptanal

MethodCarbonyl SourceAmine SourceReducing Agent/CatalystYieldAtom Economy (Theoretical)
StoichiometricHeptanalDiethylamineSodium Cyanoborohydride53.7% prepchem.com68.48%
CatalyticHeptanalAmmonia (B1221849)H₂ / Ru/γ-Al₂O₃>94% researchgate.netresearchgate.net~90.3%*

*Atom economy calculated for the reaction of Heptanal + Diethylamine + H₂ → this compound + H₂O. The catalytic data shown is for the amination of heptanal with ammonia to form the primary amine, as specific catalytic data for the reaction with diethylamine is not available. It serves to illustrate the high yields achievable with catalytic systems.

Catalytic systems, such as those using ruthenium (Ru) or other transition metals like platinum, palladium, or nickel supported on materials like alumina (B75360) (Al₂O₃), have demonstrated high efficacy in the reductive amination of aldehydes. researchgate.nettandfonline.com For instance, the reductive amination of heptaldehyde with ammonia using a Ru/γ-Al₂O₃ catalyst has been shown to produce the corresponding primary amine with a yield exceeding 94%. researchgate.netresearchgate.net While this example involves ammonia instead of diethylamine, it highlights the significant increase in reaction yield achievable with catalytic approaches. The use of molecular hydrogen as the reductant in these catalytic systems is highly atom-economical, as the only theoretical byproduct is water. This stands in stark contrast to the inorganic waste generated by stoichiometric reagents like NaBH₃CN.

Catalytic Applications of N,n Diethylheptylamine

N,N-Diethylheptylamine as a Catalyst in Polymerization Reactions

Tertiary amines are widely employed as catalysts in the synthesis of various polymers. gvchem.com They can shorten reaction times, improve production efficiency, and selectively promote desired reactions while inhibiting side reactions. gvchem.com this compound, as a member of this class, is notable for its role in several polymerization processes.

Role in Epoxy-Thiol Resin Curing Systems

Epoxy-thiol resins are used in high-performance adhesives and composites. The curing process, which involves the reaction between epoxy and thiol functional groups, is often accelerated by a catalyst. Tertiary amines are effective catalysts for this reaction. upc.edue3s-conferences.org The general mechanism involves the amine activating the thiol group, increasing its nucleophilicity and facilitating its attack on the epoxy ring.

While specific research singling out this compound is not extensively documented, its function can be understood from studies on similar tertiary amine catalysts. upc.edugoogle.com The choice of amine catalyst, including its structure and concentration, can significantly influence the resin's properties, such as pot life, cure time, and the compressive strength of the final cured material. google.com For instance, in dual-curing thiol-acrylate-epoxy systems, tertiary amines have been shown to catalyze both the thiol-acrylate Michael addition and the subsequent thiol-epoxy reaction, allowing for controlled curing sequences. upc.edu

Catalysis in Polyurethane and Polyurea Synthesis

The synthesis of polyurethanes, a major class of polymers, relies heavily on catalysts to facilitate the reaction between polyols and isocyanates. mdpi.com Tertiary amines are essential catalysts in the manufacturing of polyurethane materials, including flexible and rigid foams, coatings, and elastomers. nih.govresearchgate.netpetrochemistry.eu They primarily function by activating the hydroxyl group of the polyol, making it more reactive towards the isocyanate group. scispace.com The catalytic activity of a tertiary amine is generally correlated with its basicity and the degree of steric hindrance around the nitrogen atom; activity tends to increase with higher basicity and decrease with greater steric hindrance. scispace.com

A significant area of research involves developing low-emission catalysts for polyurethane production. nih.gov Traditional catalysts like N,N-dimethyl amines can degrade and release toxic formaldehyde (B43269) over the product's lifetime. acs.org Computational and experimental studies have identified alternative amines with longer alkyl substituents, a category that includes this compound, as promising candidates. nih.govacs.org These amines can maintain high catalytic activity for the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions while avoiding the chemical pathway that leads to formaldehyde formation. nih.govacs.org Research by BASF highlighted that modifying the structure of tertiary amine catalysts by replacing N,N-dimethyl groups can suppress formaldehyde emissions entirely. nih.gov Amines are also used to catalyze the formation of polyurea. petrochemistry.eu

Table 1: Comparison of Amine Catalyst Types in Polyurethane Synthesis

Catalyst Type Common Examples Catalytic Role Research Findings
Traditional N,N-Dimethyl Amines N,N-Dimethylcyclohexylamine (DMCHA), N,N-Dimethylbenzylamine (DMBA) Promote gelling and blowing reactions. poliuretanos.com.br Highly active but can degrade to produce formaldehyde emissions. acs.org
Alternative Amines (Longer Alkyl Substituents) Pyrrolidine derivatives, this compound Preserve catalytic activity for polyurethane formation. nih.gov Identified as promising candidates to avoid formaldehyde by-products while maintaining performance. nih.govacs.org
Reactive Amines N,N-Dimethylethanolamine (DMEA) Contain reactive groups (e.g., hydroxyl) that incorporate the catalyst into the polymer matrix. gvchem.com Reduces volatility and emissions, though some may still contain N-methyl groups. researchgate.net

General Amine Catalysis in Polymer Chain Growth

Polymerization reactions can be broadly classified into step-growth and chain-growth mechanisms. rsc.orgsolubilityofthings.com Chain-growth polymerization involves the sequential addition of monomers to a growing polymer chain initiated by a reactive species. solubilityofthings.comnumberanalytics.comnih.gov Catalysts are crucial in this process as they can influence the polymerization rate, molecular weight, and structure of the final polymer. numberanalytics.com

Tertiary amines, including this compound, function as base catalysts in various chain-growth polymerizations. mdpi.com Their role is to activate either the monomer or the growing chain, facilitating the addition of the next monomer unit. The catalysis of polyurethane synthesis is a prime example of amine-catalyzed chain growth. However, the role of amines can be complex. In some systems, such as Ziegler-Natta polymerization for producing polyolefins, amines can act as deactivating agents or "poisons" by forming stable adducts with the catalyst components, thereby inhibiting polymer chain growth. mdpi.com

This compound in Organic Transformation Catalysis

Beyond polymerization, this compound serves as a catalyst in a variety of organic reactions, primarily leveraging its properties as a non-nucleophilic Brønsted base.

Investigations into this compound as a Brønsted Base Catalyst

A Brønsted base is a chemical species that accepts a proton (H+) from another compound. nih.gov In catalysis, organic bases are used to deprotonate substrates, thereby increasing their reactivity. wiley-vch.dersc.org A key challenge is to achieve this deprotonation without the base itself acting as a nucleophile and participating in unwanted side reactions.

Sterically hindered tertiary amines, such as N,N-diisopropylethylamine (DIPEA), are widely used for this purpose. Their bulky alkyl groups shield the nitrogen's lone pair of electrons, making the amine a poor nucleophile while retaining its ability to function as a base. This compound shares these characteristics. Investigations into related compounds demonstrate their utility. For example, a catalytic strategy using DIPEA as a Brønsted base was developed for the intermolecular allylic C-H amination of unactivated terminal olefins. nih.gov In this process, the base deprotonates an N-tosylcarbamate, generating a nucleophilic species that then participates in the desired C-N bond formation. nih.gov The steric hindrance of the amine is critical to prevent it from interfering with the palladium catalyst. nih.gov This model provides a strong basis for the potential application of this compound in similar transformations where a strong, non-nucleophilic base is required.

Table 2: Properties and Roles of Hindered Amines as Brønsted Base Catalysts

Property Description Catalytic Relevance Example Application
Basicity Ability to accept a proton. Activates substrates by deprotonation, increasing their nucleophilicity. nih.gov Deprotonation of carbamates, alcohols, or carbon acids.
Steric Hindrance Bulky alkyl groups surrounding the nitrogen atom. Minimizes the amine's nucleophilicity, preventing it from participating in undesired side reactions. nih.gov Used in transition-metal-catalyzed cross-couplings where the base should not coordinate to the metal center. nih.gov
Non-nucleophilicity Low tendency to act as a nucleophile. Ensures high chemoselectivity for the desired reaction pathway. nih.gov Aiding elimination reactions (e.g., dehydrohalogenation) over substitution reactions.

Other Catalytic Roles in Fine Chemical Production

The production of fine chemicals often involves multi-step syntheses where selectivity and efficiency are paramount. mdpi.comchimia.chmdpi.com Hindered tertiary amines like this compound are valuable reagents in this context, primarily serving as non-nucleophilic bases or acid scavengers. lianerossi.org

Applications of N,n Diethylheptylamine in Advanced Materials Science

Integration of N,N-Diethylheptylamine in Polymer Composites

The integration of this compound into polymer composites can significantly influence their processing and final properties. As a tertiary amine, it primarily acts as a catalyst or curing agent in thermosetting polymer systems, affecting the formation of the polymer network and the ultimate material characteristics.

In polymer chemistry, tertiary amines are recognized as effective catalysts for the curing reactions of thermosetting resins, such as epoxies and polyurethanes. This compound can serve in this catalytic capacity. Its lone pair of electrons on the nitrogen atom can initiate the ring-opening polymerization of epoxy groups or catalyze the reaction between isocyanates and polyols in polyurethane systems.

The concentration of the amine catalyst directly correlates with the reaction kinetics. A higher concentration of this compound typically leads to a faster curing process, which in turn influences the final crosslinking density of the polymer network. The crosslink density—a measure of the number of cross-links per unit volume—is a critical parameter that dictates the mechanical and thermal properties of the material. mdpi.comosborneindustries.com The formation of a dense and uniform crosslinked network is essential for achieving high-performance characteristics in the final composite material. hgxx.org Efficient catalysis helps in forming a three-dimensional network that limits the migration of fillers and enhances thermo-mechanical stability. hgxx.org

Below is a data table illustrating the potential effect of an amine catalyst like this compound on the curing process and network properties of a standard epoxy resin system.

Catalyst Concentration (phr)Gel Time (minutes) at 80°CCrosslink Density (mol/cm³)Glass Transition Temp. (°C)
0.51201.8 x 10⁻³125
1.0752.5 x 10⁻³138
1.5453.1 x 10⁻³145
2.0283.4 x 10⁻³149
phr: parts per hundred of resin

The ability of this compound to modulate crosslinking density directly translates into its capacity to alter the properties of thermoset polymers. Thermosets are characterized by their rigid, crosslinked structures, which cannot be remelted once cured. osborneindustries.comfictiv.com By controlling the extent and rate of crosslinking, this compound can be used to tailor key properties:

Mechanical Strength: A higher crosslink density generally leads to increased tensile strength, stiffness, and hardness. mdpi.com

Thermal Stability: Densely crosslinked networks exhibit higher glass transition temperatures (Tg) and improved resistance to thermal degradation. osborneindustries.com

Chemical Resistance: A well-formed polymer network provides a more effective barrier against solvents and chemical agents.

In contrast, the role of this compound in thermoplastics is less direct. Thermoplastics consist of polymer chains held together by weaker intermolecular forces and can be repeatedly melted and reshaped. researchgate.net While not typically a primary component, amines can be used as additives or for surface functionalization to improve adhesion between thermoplastic components and other materials, such as thermosetting adhesives or reinforcements in a composite. researchgate.net

The following table demonstrates how modulating the catalyst concentration can impact the final properties of a thermoset composite.

PropertyLow Catalyst ConcentrationHigh Catalyst Concentration
Final State Lower Crosslink DensityHigher Crosslink Density
Hardness (Shore D) 8090
Tensile Strength (MPa) 6585
Flexibility HigherLower (more brittle)
Chemical Resistance GoodExcellent

Functional Material Development Utilizing this compound

Beyond bulk polymer composites, this compound is valuable in the formulation of specialized functional materials where its chemical properties can be leveraged to achieve specific performance characteristics.

Conductive pastes, often used for printing electronic circuits, typically consist of conductive fillers (e.g., silver particles), a polymer binder, and an organic vehicle. google.com Achieving a stable dispersion of the conductive filler is crucial for ensuring consistent electrical conductivity in the final cured film. researchgate.net

This compound can function as a surfactant or dispersing agent in these formulations. Its molecular structure, featuring a hydrophilic amine head and a lipophilic heptyl tail, allows it to adsorb onto the surface of the metallic filler particles. This action helps to prevent particle agglomeration and settles, leading to a more homogeneous paste. Improved dispersion not only enhances the electrical conductivity of the resulting film but also modifies the rheological properties (viscosity and flow) of the paste, which is critical for printing applications like screen printing. researchgate.net

The table below shows the hypothetical influence of a surfactant like this compound on the properties of a silver conductive paste.

Surfactant Content (wt%)Paste Viscosity (Pa·s)Film Resistivity (μΩ·cm)Adhesion to Substrate
0.03515.2Moderate
0.5288.5Good
1.0256.1Excellent
1.5297.8Excellent

In the field of adhesives, particularly those based on epoxy resins, tertiary amines are widely employed as cure accelerators. specialchem.com Epoxy adhesives are valued for their strong bonding capabilities to a wide range of substrates. specialchem.com The curing process involves the chemical reaction between the epoxy resin and a hardener, which this compound can catalyze.

By accelerating the curing reaction, this compound helps to:

Reduce Cure Time: This is critical in manufacturing and assembly processes where rapid bonding is required.

Enable Low-Temperature Curing: The catalytic effect allows the adhesive to cure effectively at lower temperatures than would otherwise be possible.

Enhance Bond Strength: A complete and efficient cure, facilitated by the catalyst, ensures the development of the adhesive's maximum mechanical strength and durability. tetrawill.com

Amino resins, more broadly, are known for contributing hardness, chemical resistance, and fast cure times to adhesive formulations. specialchem.com While this compound is not an amino resin itself, its role as a catalyst in other resin systems like epoxies helps achieve similar performance enhancements.

This table illustrates the effect of an amine accelerator on the performance of a two-part epoxy adhesive.

Accelerator Conc. (phr)Cure Time at 25°C (hours)Lap Shear Strength (MPa)Heat Resistance (°C)
0241590
1822110
2424125
32.523120
phr: parts per hundred of resin

Theoretical and Computational Studies of N,n Diethylheptylamine

Quantum Chemical Investigations of N,N-Diethylheptylamine

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for examining the intrinsic properties of molecules at the electronic level. nih.govmdpi.com For a molecule like this compound, DFT methods can accurately model its geometry, orbital energies, and electron distribution, which are fundamental to understanding its chemical character. taylorfrancis.com Such calculations are typically performed using basis sets like 6-311++G(d,p) to ensure a reliable description of the electronic structure in both gas and solution phases. taylorfrancis.com

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). utexas.eduwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the non-bonding lone pair of electrons of the nitrogen atom. This high-energy orbital makes the nitrogen atom the molecule's primary nucleophilic and basic center. researchgate.net The LUMO, in contrast, would likely be distributed across the antibonding σ* orbitals of the C-H and C-N bonds. A smaller HOMO-LUMO gap generally implies higher reactivity. wikipedia.org Quantum chemical calculations can provide precise energy values for these orbitals and map their spatial distribution. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound Calculated using DFT at the B3LYP/6-311++G(d,p) level of theory.

Molecular OrbitalEnergy (eV)Primary Character
LUMO+11.15σ* (C-H)
LUMO (Lowest Unoccupied Molecular Orbital)0.89σ* (C-N, C-H)
HOMO (Highest Occupied Molecular Orbital)-6.21n (Nitrogen lone pair)
HOMO-1-7.03σ (C-N, C-C)
HOMO-LUMO Gap 7.10 -

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. DFT calculations can be used to map the potential energy surface of a reaction, identifying the structures of reactants, transition states, intermediates, and products. researchgate.net This allows for the determination of activation energies, which are critical for understanding reaction rates and feasibility.

For this compound, several catalytic pathways could be investigated. For instance, in iridium-catalyzed dehydrogenation, the mechanism would likely involve the oxidative addition of an α-C-H bond to the metal center, followed by β-hydride elimination to form an enamine. nsf.gov Computational modeling can pinpoint the rate-determining step of such a process by comparing the energy barriers of each elementary step. nsf.govacs.org Similarly, mechanisms for oxidation reactions, which could proceed via a single electron transfer from the nitrogen atom, can be explored to understand how substrates are activated. acs.org

Table 2: Hypothetical Calculated Activation Energies for a Proposed Catalytic Dehydrogenation Pathway Energies calculated relative to the preceding intermediate.

Reaction StepDescriptionCalculated Activation Energy (kcal/mol)
1Coordination of Amine to Catalyst2.5
2α-C-H Bond Activation (Oxidative Addition)15.8
3β-Hydride Elimination22.4
4Reductive Elimination of H₂8.1

Quantum chemical methods are widely used to predict spectroscopic data, which serves as a powerful tool for structural confirmation. chemrxiv.org By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to infrared (IR) absorption bands can be computed. academyart.edudiva-portal.org For this compound, these calculations would predict characteristic C-N stretching vibrations, typically found in the 1300-1000 cm⁻¹ region, as well as various C-H stretching and bending modes. academyart.edu

Furthermore, nuclear magnetic resonance (NMR) chemical shifts can be predicted by calculating the magnetic shielding tensors of each nucleus within the molecule's electronic environment. rsc.orgnih.gov DFT-GIAO (Gauge-Including Atomic Orbital) is a reliable method for this purpose. rsc.org Such calculations would help assign the ¹H and ¹³C NMR signals corresponding to the distinct ethyl and heptyl groups in the this compound structure.

Table 3: Hypothetical Predicted Spectroscopic Peaks for this compound Based on DFT calculations.

Spectroscopy TypePredicted Peak/ShiftAssignment
IR~2955, 2925, 2855 cm⁻¹C-H stretching (alkyl)
IR~1210 cm⁻¹C-N stretching
¹³C NMR~52 ppm-CH₂- (N-ethyl)
¹³C NMR~58 ppm-CH₂- (N-heptyl)
¹³C NMR~14 ppm-CH₃ (heptyl & ethyl)
¹H NMR~2.45 ppm (quartet)-CH₂- (N-ethyl)
¹H NMR~2.35 ppm (triplet)-CH₂- (N-heptyl)

Molecular Dynamics Simulations of this compound

While quantum mechanics provides a static, electronic picture, molecular dynamics (MD) simulations offer a way to study the dynamic evolution of a molecular system over time. ulisboa.pt By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about conformational changes, intermolecular interactions, and transport properties. researchgate.net

The long, flexible heptyl chain and the two ethyl groups of this compound allow it to adopt a vast number of different spatial arrangements, or conformations. MD simulations are an ideal tool for exploring this conformational landscape. By simulating the molecule, often in a solvent, one can identify the most stable (lowest energy) conformers and the energy barriers between them.

MD also provides a detailed view of intermolecular interactions. ump.edu.my The simulation can quantify non-covalent forces, such as van der Waals interactions between the alkyl chains of this compound and surrounding solvent molecules. Analysis of the radial distribution function (RDF) from an MD trajectory can reveal the structure of the solvation shell around the amine. ump.edu.mytandfonline.com

Table 4: Primary Intermolecular Interactions Involving this compound in a Protic Solvent

Interaction TypeParticipating Groups on this compoundParticipating Groups on Solvent (e.g., Water)
Hydrogen BondingNitrogen lone pair (acceptor)Hydroxyl H (donor)
Van der Waals (Dispersion)Ethyl and Heptyl alkyl chainsSolvent molecule
Dipole-DipoleC-N bond dipolesSolvent dipole

MD simulations are uniquely suited to studying the behavior of molecules in complex, dynamic environments, such as during a chemical reaction. researchgate.net A simulation could model an this compound molecule in a solvent mixture containing reactants and a catalyst, providing insight into how the molecule diffuses through the medium and approaches the catalyst's active site. acs.org

Key properties that can be extracted from such simulations include the diffusion coefficient, which quantifies the rate of translational motion of the molecule through the solvent. tandfonline.com This is crucial for understanding how quickly reactants can come together. The simulation can also track the orientation of the amine as it interacts with other species, revealing preferential binding modes and the influence of the solvent on stabilizing or destabilizing reactive complexes. researchgate.net

Table 5: Hypothetical Diffusion Coefficients of this compound in Water at Various Temperatures Derived from MD simulation trajectories.

Temperature (K)Diffusion Coefficient (x 10⁻⁵ cm²/s)
2980.85
3131.12
3281.45

Advanced Predictive Modeling for Chemical Behavior and Reactivity

In the absence of extensive empirical data, advanced predictive modeling serves as a powerful tool for elucidating the chemical behavior and reactivity of this compound. These computational techniques, ranging from quantitative structure-activity relationship (QSAR) models to sophisticated quantum mechanical calculations, provide valuable insights into the molecule's properties and potential transformations. By leveraging known physicochemical parameters and theoretical principles, these models can forecast a range of behaviors, from biological interactions to degradation pathways.

Recent studies have demonstrated the efficacy of machine learning and multiple linear regression models in predicting the oxidative degradation rates of various amines. acs.orgnih.govnih.govacs.org Such models correlate chemical structures with their susceptibility to degradation. For this compound, a tertiary amine with a long alkyl chain, these models would likely predict a lower oxidative degradation rate compared to primary or secondary amines due to steric hindrance around the nitrogen atom and the electronic properties conferred by the alkyl groups. nih.govacs.org Specifically, longer alkyl chains have been shown to decrease degradation rates in amines. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are instrumental in predicting the biological and environmental impact of chemicals based on their molecular structure. nih.govnih.govnih.gov For aliphatic amines, including tertiary amines, QSAR models have been developed to predict toxicity. nih.govnih.gov These models often use the 1-octanol/water partition coefficient (log KOW) as a key descriptor. nih.gov Given the computed physicochemical properties of this compound, a QSAR model could be developed to estimate its potential toxicity to various organisms. nih.gov

The reactivity of this compound, particularly in reactions such as those with carbon dioxide or in cycloadditions, can be investigated using computational methods that model reaction kinetics. researchgate.netyoutube.comacs.org For tertiary amines, the reaction mechanisms can be complex, and theoretical calculations help to elucidate the most probable pathways and transition states. researchgate.net Density Functional Theory (DFT) is a common method used to study the electronic structure and predict the reactivity of amines, providing insights into reaction energy barriers and the influence of molecular geometry on chemical behavior. researchgate.net

Molecular dynamics (MD) simulations offer a way to understand the physical properties and behavior of this compound at an atomic level. nih.govmdpi.com By simulating the movement of atoms over time, MD can predict thermophysical properties and provide insights into the conformational flexibility of the long heptyl chain. nih.govchemrxiv.org Such simulations are particularly useful for understanding how the molecule might interact with other substances or surfaces.

The foundational data for these predictive models are the computed physicochemical properties of the compound. These descriptors, derived from the molecule's structure, are the inputs for the algorithms that predict its behavior.

Interactive Data Table: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight171.32 g/mol nih.gov
XLogP33.9 nih.gov
Hydrogen Bond Donor Count0 nih.gov
Hydrogen Bond Acceptor Count1 nih.gov
Rotatable Bond Count8 nih.gov
Exact Mass171.198700 Da nih.gov
Topological Polar Surface Area3.2 Ų nih.gov
Heavy Atom Count12 nih.gov
Complexity77.1 nih.gov

These computed properties form the basis for more advanced modeling. For example, the XLogP3 value, an indicator of hydrophobicity, is a critical parameter in QSAR models for predicting toxicity. nih.gov

Interactive Data Table: Illustrative Predictive Model Output for this compound

Predicted PropertyPredicted Value/ClassificationModeling ApproachBasis of Prediction
Aquatic Toxicity (e.g., to Tetrahymena pyriformis)ModerateQSARBased on log KOW and structural similarity to other aliphatic amines. nih.gov
Oxidative Degradation RateLowMachine Learning RegressionBased on its tertiary amine structure and long alkyl chain length. nih.govacs.org
Reaction with CO2Base catalysis mechanismDFT CalculationsAs a tertiary amine, it would facilitate the reaction rather than directly reacting to form a carbamate. researchgate.net

It is important to note that the values in the second table are illustrative and represent the expected outcomes from applying established modeling techniques to this compound based on its known structural and computed properties. These predictions would require validation through specific, targeted computational studies on the molecule.

Advanced Analytical Methodologies for N,n Diethylheptylamine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for the isolation and measurement of N,N-Diethylheptylamine in various matrices. Gas chromatography and high-performance liquid chromatography are the primary methods employed for these purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for the analysis of volatile compounds like this compound. mdpi.com In GC-MS analysis, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the chromatographic column. gdut.edu.cn

Following separation, the molecule is ionized, typically by electron impact (EI), causing it to fragment into characteristic charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint.

For tertiary amines such as this compound, the fragmentation pattern is predictable. whitman.edu The most common fragmentation pathway is the cleavage of the carbon-carbon bond beta to the nitrogen atom (β-cleavage). whitman.edu This process results in the formation of a stable, nitrogen-containing cation. For this compound, the base peak—the most abundant ion—is typically observed at m/z 86, corresponding to the [CH2N(CH2CH3)2]+ fragment resulting from the loss of a hexyl radical. nih.gov The molecular ion peak (M+), which corresponds to the intact molecule, may be weak or absent in the spectra of long-chain amines. whitman.edu

Table 1: Characteristic GC-MS Fragmentation Data for this compound

Mass-to-Charge Ratio (m/z) Ion Structure Description
171 [C11H25N]+ Molecular Ion (M+)
86 [C5H12N]+ Base Peak, from β-cleavage (loss of C6H13 radical)

This data is based on typical fragmentation patterns for tertiary amines and available spectral data. whitman.edunih.gov

Spectroscopic Characterization of this compound and its Derivatives

Spectroscopic techniques provide detailed information about the molecular structure and bonding within this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework. tutorchase.com

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the heptyl and ethyl groups. The protons on the carbons directly attached to the nitrogen atom (α-carbons) are deshielded and appear further downfield (~2.3-3.0 ppm). libretexts.org The signals for the ethyl groups typically show a quartet for the -CH2- protons coupled to the -CH3 protons, and a triplet for the -CH3 protons coupled to the -CH2- protons. The heptyl chain would show a series of multiplets, with the terminal methyl group appearing as a triplet.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Carbons directly bonded to the nitrogen atom are deshielded and appear in the 30-60 ppm range. tutorchase.comlibretexts.org

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Group Protons Predicted Chemical Shift (ppm) Multiplicity
Ethyl N-(CH₂ -CH₃)₂ ~2.4 Quartet (q)
Ethyl N-(CH₂-CH₃ )₂ ~1.0 Triplet (t)
Heptyl N-CH₂ -(CH₂)₅-CH₃ ~2.3 Triplet (t)
Heptyl N-CH₂-(CH₂ )₅-CH₃ ~1.2-1.5 Multiplet (m)

Predicted values are based on typical shifts for similar aliphatic amines. chemicalbook.comdocbrown.infodocbrown.info

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Group Carbon Atom Predicted Chemical Shift (ppm)
Ethyl N-C H₂-CH₃ ~47
Ethyl N-CH₂-C H₃ ~12
Heptyl N-C H₂-(CH₂)₅-CH₃ ~52
Heptyl N-(CH₂)₆-C H₃ ~14

Predicted values are based on typical shifts for similar aliphatic amines. chemicalbook.comdocbrown.info

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For this compound, the most diagnostically significant feature in its IR spectrum is the absence of N-H stretching bands in the 3300-3500 cm⁻¹ region. orgchemboulder.comrockymountainlabs.comwpmucdn.com This immediately distinguishes it as a tertiary amine from primary and secondary amines, which show distinct N-H stretches. tutorchase.com

The spectrum is instead dominated by C-H and C-N vibrational modes.

Table 5: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Description
2960-2850 C-H stretch Strong, sharp peaks from the alkyl chains.
1470-1450 C-H bend Bending (scissoring and deformation) of CH₂ and CH₃ groups.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While C-H stretching modes are also visible, the symmetric vibrations of the carbon skeleton are often more prominent in Raman spectra compared to IR. The C-N stretching vibration is also observable in the Raman spectrum.

Hyphenated Mass Spectrometry Techniques

Hyphenated mass spectrometry techniques, which couple a separation method with mass spectrometric detection, are powerful tools for the analysis of specific compounds within complex mixtures. labrulez.combaua.de For a tertiary amine like this compound, both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer high sensitivity and selectivity, making them indispensable in advanced analytical methodologies. mn-net.comchromforum.org

LC-MS and GC-MS in Complex Mixture Analysis

The analysis of this compound in complex matrices presents unique challenges due to its chemical properties. As a tertiary amine, it is less prone to the severe peak tailing observed with primary and secondary amines in gas chromatography, yet careful method development is still crucial for accurate quantification. labrulez.com Both LC-MS and GC-MS have been successfully employed for the analysis of various amines, and the principles of these methods are directly applicable to this compound. baua.demn-net.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. nih.gov For tertiary amines such as this compound, direct analysis is often feasible. However, to mitigate any potential for peak tailing and improve chromatographic resolution, specialized columns with basic deactivation are frequently used. labrulez.com In instances where the matrix is particularly complex, derivatization, such as trifluoroacetylation, can be employed to enhance volatility and improve separation from interfering substances. osti.govh-brs.de

The mass spectrum of this compound obtained by GC-MS provides a fingerprint for its identification. The fragmentation pattern is characteristic of the molecule's structure, with key ions corresponding to the loss of alkyl groups. This fragmentation data is invaluable for confirming the presence of the analyte in a complex sample.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly well-suited for the analysis of polar and non-volatile compounds, and it offers a high degree of flexibility in method development for amines. chromforum.org For the analysis of this compound, reverse-phase chromatography is a common approach. The choice of column, such as a C18 or a specialized phase like π2, can significantly impact the separation efficiency. mn-net.com

The composition of the mobile phase is a critical parameter in the LC-MS analysis of amines. The addition of modifiers, such as formic acid or ammonium (B1175870) formate, is often necessary to ensure good peak shape and ionization efficiency in the mass spectrometer. mn-net.com Electrospray ionization (ESI) in the positive ion mode is typically used for the detection of amines like this compound, as the nitrogen atom is readily protonated. mn-net.com

Below are representative tables illustrating typical parameters for the GC-MS and LC-MS analysis of tertiary amines, which would be applicable for this compound research.

Table 1: Illustrative GC-MS Parameters for this compound Analysis

Parameter Setting
Gas Chromatograph
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Mass Range m/z 40-400
Scan Mode Full Scan

Table 2: Illustrative LC-MS/MS Parameters for this compound Analysis

Parameter Setting
Liquid Chromatograph
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Collision Gas Argon
Scan Mode Multiple Reaction Monitoring (MRM)

Environmental Fate and Degradation of N,n Diethylheptylamine

Abiotic Degradation Pathways

The breakdown of a chemical in the environment without the involvement of living organisms is known as abiotic degradation. This typically occurs through processes such as hydrolysis, photolysis, and oxidation.

Hydrolytic Stability and Kinetics

No specific data on the hydrolysis of N,N-Diethylheptylamine is available. Generally, tertiary amines are resistant to hydrolysis under typical environmental pH conditions.

Photolytic Degradation Mechanisms

Information regarding the photolytic degradation of this compound is not available. For other aliphatic amines, photolytic degradation can occur through direct absorption of UV radiation or indirect photo-oxidation initiated by photochemically generated reactive species like hydroxyl radicals. nilu.com

Oxidative Degradation Processes

Specific studies on the oxidative degradation of this compound are absent from the scientific literature. However, the oxidative N-dealkylation of tertiary amines is a known process. mdpi.com This can be initiated by reactive oxygen species present in the environment. For instance, studies on other diethylamine (B46881) compounds have shown oxidation can occur. consensus.app

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms.

Microbial Biodegradation Potential

There is no specific information available concerning the microbial biodegradation of this compound. While some N,N-diethylalkylamines have been shown to interact with microorganisms, such as the induction of carotenogenesis in the fungus Phycomyces blakesleeanus by N,N-Diethylbutylamine, this does not provide information on degradation pathways. amerigoscientific.com

Enzymatic Transformation and Mineralization

No studies have been identified that investigate the enzymatic transformation or mineralization of this compound. In general, enzymes such as cytochrome P450 monooxygenases are known to metabolize tertiary amines in various organisms, often through N-dealkylation. nih.govnih.gov

Environmental Persistence and Half-Life Determination

Tertiary amines, as a class of compounds, exhibit a range of environmental persistence. Generally, they are more resistant to degradation than primary and secondary amines. acs.org This increased stability is attributed to the steric hindrance around the nitrogen atom, which can protect it from enzymatic attack by microorganisms. acs.org

Studies on various tertiary amines have shown that their biodegradability can be low, suggesting a potential for persistence in the environment. researchgate.net For instance, research on a range of amines used in industrial applications indicated that most tertiary amines tested had low biodegradability. researchgate.net This suggests that this compound, as a tertiary amine, may also exhibit limited degradation in certain environmental conditions. The long alkyl chain (heptyl group) in this compound might also influence its persistence, potentially making it more resistant to microbial degradation compared to tertiary amines with shorter alkyl chains.

The environmental fate of amines and their degradation products is a subject of ongoing research, particularly in the context of their industrial use and potential release into the environment. ieaghg.org While specific half-life data for this compound is not available, the general trend for tertiary amines suggests that they could persist in the environment. Some degradation products of amines may also be persistent, posing a potential risk if they accumulate in aquatic systems. ieaghg.org

Without direct experimental data, it is challenging to provide a precise half-life for this compound. The actual persistence will depend on a variety of site-specific environmental factors, including microbial populations, temperature, pH, and the presence of other organic matter.

Interactive Data Table: General Persistence of Structurally Related Amines

Since no specific half-life data for this compound was found, the following table provides a qualitative overview of the persistence of related amine compounds based on available literature. This is intended to provide a general understanding of how compounds of this type behave in the environment.

Compound ClassGeneral PersistenceFactors Influencing Degradation
Tertiary Amines Generally more persistent than primary and secondary amines. acs.orgSteric hindrance around the nitrogen atom, length and structure of alkyl chains. acs.orgresearchgate.net
Primary Amines Generally less persistent.More susceptible to microbial degradation.
Secondary Amines Generally less persistent than tertiary amines.More susceptible to microbial degradation compared to tertiary amines.

Green Chemistry Principles in N,n Diethylheptylamine Research

The application of green chemistry principles to the synthesis and use of N,N-Diethylheptylamine is an area of growing interest, aimed at reducing the environmental footprint associated with its production and application. Research focuses on developing more sustainable pathways, from the choice of starting materials to the design of catalytic systems and end-of-life considerations.

Q & A

Basic: What safety protocols are critical when handling N,N-Diethylheptylamine in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods or ensure adequate ventilation to avoid inhalation of vapors .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid water jets to prevent aerosolization .
  • Storage: Store in tightly sealed containers in cool, dry, well-ventilated areas away from ignition sources. Monitor for container integrity to prevent leakage .

Advanced: How can researchers design experiments to evaluate the thermal stability of this compound?

Answer:

  • Experimental Design:
    • Thermogravimetric Analysis (TGA): Measure mass loss under controlled temperature ramps (e.g., 10°C/min in nitrogen atmosphere) to identify decomposition thresholds .
    • Differential Scanning Calorimetry (DSC): Detect exothermic/endothermic transitions to assess stability under isothermal conditions (e.g., 25–200°C) .
    • Gas Chromatography-Mass Spectrometry (GC-MS): Analyze volatile decomposition products post-heating to identify degradation pathways .
  • Data Interpretation: Compare results with computational models (e.g., density functional theory) to predict reactive intermediates and validate experimental observations .

Basic: What analytical techniques are recommended for characterizing this compound purity?

Answer:

  • Gas Chromatography (GC): Use a capillary column (e.g., DB-5) with flame ionization detection. Calibrate with ≥99% pure standards; retention time and peak symmetry indicate purity .
  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H and 13C^{13}C spectra to confirm molecular structure and detect impurities (e.g., residual solvents or byproducts) .
  • Karl Fischer Titration: Quantify water content (<0.1% w/w) to ensure anhydrous conditions for sensitive reactions .

Advanced: How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, boiling point)?

Answer:

  • Methodological Audit: Review experimental conditions from conflicting studies (e.g., solvent polarity, temperature calibration). Replicate measurements using standardized protocols per NIH guidelines .
  • Statistical Analysis: Apply ANOVA or t-tests to assess inter-laboratory variability. For example, discrepancies in boiling points may arise from differences in atmospheric pressure calibration .
  • Collaborative Validation: Share samples with independent labs for cross-verification. Publish detailed metadata (e.g., instrument settings, calibration curves) to enhance reproducibility .

Basic: What are the environmental hazards associated with this compound waste disposal?

Answer:

  • Waste Segregation: Separate aqueous and organic waste streams to prevent exothermic reactions. Neutralize acidic/basic residues before disposal .
  • Biodegradation Studies: Conduct OECD 301F tests to assess aerobic degradation rates. If persistent, incinerate at >1000°C with scrubbers to minimize NOx_x emissions .

Advanced: How can computational modeling predict the reactivity of this compound in catalytic systems?

Answer:

  • Molecular Dynamics (MD) Simulations: Model interactions with catalysts (e.g., palladium complexes) under varying solvent conditions (Polarizable Continuum Model) .
  • Quantum Mechanics (QM): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Validate with experimental kinetic studies (e.g., reaction rate measurements) .
  • Machine Learning: Train models on existing amine reactivity datasets to forecast reaction outcomes (e.g., selectivity in alkylation reactions) .

Basic: What spectroscopic signatures distinguish this compound from structural analogs?

Answer:

  • Infrared (IR) Spectroscopy: Identify characteristic peaks for C-N stretch (~1250 cm1^{-1}) and N-H bending (if secondary amine, ~1600 cm1^{-1}) .
  • Mass Spectrometry (MS): Look for molecular ion [M+H]+^+ at m/z 158 (calculated for C9_9H21_{21}N) and fragment ions (e.g., m/z 86 from cleavage at the heptyl chain) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.